molecular formula C9H14BClN2O2 B2539412 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1983152-93-7

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2539412
CAS No.: 1983152-93-7
M. Wt: 228.48
InChI Key: OVUJXGLYZQNLOW-UHFFFAOYSA-N
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Description

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C10H14BClN2O2 It is a boronic ester derivative of pyrazole, which is a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of 3-chloro-4-bromopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

    Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF), temperature (80-100°C)

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3), solvent (e.g., water or methanol), temperature (room temperature to 50°C)

    Substitution: Nucleophile (e.g., amine, thiol), base (e.g., NaOH), solvent (e.g., ethanol), temperature (room temperature to 80°C)

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives

    Oxidation: Formation of boronic acid or borate ester

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule, including its use in the development of enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of a boronic ester group and a pyrazole ring This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis

Properties

IUPAC Name

5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BClN2O2/c1-8(2)9(3,4)15-10(14-8)6-5-12-13-7(6)11/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUJXGLYZQNLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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